molecular formula C19H29N3O2 B6968126 4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide

4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide

Cat. No.: B6968126
M. Wt: 331.5 g/mol
InChI Key: MCEXITIWDZCPQA-UHFFFAOYSA-N
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Description

4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a butanoylamino group, and a propan-2-ylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Butanoylamino Intermediate: The initial step involves the reaction of 4-propan-2-ylphenylamine with butanoyl chloride in the presence of a base such as triethylamine. This reaction forms the butanoylamino intermediate.

    Cyclization to Piperidine: The butanoylamino intermediate is then subjected to cyclization using a suitable reagent, such as sodium hydride, to form the piperidine ring.

    Carboxamide Formation: Finally, the piperidine intermediate is reacted with an appropriate carboxylic acid derivative, such as piperidine-1-carboxylic acid chloride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Methylphenyl)butanoylamino]piperidine-1-carboxamide
  • 4-[3-(4-Ethylphenyl)butanoylamino]piperidine-1-carboxamide
  • 4-[3-(4-Propylphenyl)butanoylamino]piperidine-1-carboxamide

Uniqueness

4-[3-(4-Propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide is unique due to the presence of the propan-2-yl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[3-(4-propan-2-ylphenyl)butanoylamino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-13(2)15-4-6-16(7-5-15)14(3)12-18(23)21-17-8-10-22(11-9-17)19(20)24/h4-7,13-14,17H,8-12H2,1-3H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXITIWDZCPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)CC(=O)NC2CCN(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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